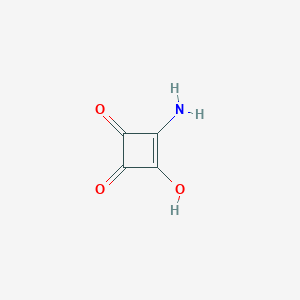
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H3NO3 and a molecular weight of 113.07 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-4-hydroxy-3-cyclobutene-1,2-dione . The InChI code is 1S/C4H3NO3/c5-1-2(6)4(8)3(1)7/h1H,5H2 .Physical And Chemical Properties Analysis
The compound has a melting point of 240-243°C . The predicted boiling point is 230.3±50.0 °C, and the predicted density is 1.955±0.06 g/cm3 . The predicted pKa is -1.88±0.25 .Aplicaciones Científicas De Investigación
Solar Cell Sensitization
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione derivatives, specifically 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones, have been investigated for their potential as sensitizers in TiO2 solar cells. These compounds show a strong affinity for TiO2 and play a significant role in enhancing solar-light-to-electricity conversion efficiency due to their fluorescence intensity and self-assembly on the TiO2 surface (Matsui et al., 2003).
Medicinal Chemistry
In medicinal chemistry, 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione derivatives, particularly squaric acid derivatives, have shown versatility as synthons. They are used as bioisosteric replacements for various functional groups, demonstrating their utility in creating compounds with potential antitumor and antiviral properties (Lu et al., 2017).
Peptide Synthesis
A method for synthesizing α-amino squaric acid-containing peptides using solid-phase peptide synthesis has been developed. These peptides, which include the α-Asq moiety, exhibit inhibitory activity toward digestive enzymes, highlighting a unique application in peptide-based therapies (Maeda et al., 2014).
Metal Complex Formation
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione derivatives are also utilized in forming metal complexes. For example, phenylsquarate (a derivative) reacts with various metals to form linear polymers and monomeric complexes. These complexes have been studied for their magnetic properties and potential applications in materials science (Williams et al., 2001).
Organic Synthesis
In organic synthesis, derivatives of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione are used for the ring transformation of 4-hydroxycyclobutenone, providing a route for the preparation of various compounds. This demonstrates the versatility of these derivatives in synthetic chemistry (Wang et al., 2001).
Lanthanide Complexes
Complexation with lanthanides using 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione derivatives leads to the formation of various lanthanide complexes. These complexes have been studied for their structural and chemical properties, contributing to the understanding of lanthanide chemistry (Alleyne et al., 1999).
Phytotoxicity Research
Microorganisms produce phytotoxic compounds, including derivatives of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione, which have been explored for their herbicidal activity. This research contributes to the development of new herbicides based on these compounds (Fischer & Belluš, 1983).
Thyroid Hormone Receptor Research
Derivatives of 3-Amino-4-hydroxycyclobut-3-ene-1,2-dione have been synthesized and evaluated for their selectivity towards the thyroid hormone receptor beta. This research aids in understanding thyroid hormone receptor interactions and potential therapeutic applications (Raval et al., 2008).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
3-amino-4-hydroxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c5-1-2(6)4(8)3(1)7/h6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFAKICEAMVVTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C1=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxycyclobut-3-ene-1,2-dione | |
CAS RN |
150583-44-1 |
Source


|
| Record name | 3-amino-4-hydroxycyclobut-3-ene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)


![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
![7-(2,3-Dihydroxypropyl)-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2392472.png)

![3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2392478.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2392480.png)
![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2392484.png)

![N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2392486.png)
![N-[(1E)-2-(2-oxochromen-3-yl)-1-azaprop-1-enyl]aminoamide](/img/structure/B2392487.png)